2,2-dimethylpropyl (4-nitrophenyl) carbonate
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Overview
Description
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is known for its applications in organic synthesis, particularly in the preparation of active esters and ureas. The compound is characterized by the presence of a nitrophenyl group and a carbonate ester linkage, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with a carbonate source. One common method is the reaction of 4-nitrophenol with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is carried out under inert atmosphere conditions to prevent moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, which have electron-withdrawing groups, can also enhance the reactivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various nitrophenyl derivatives.
Reduction: 4-aminophenyl derivatives.
Hydrolysis: 4-nitrophenol and alcohols.
Scientific Research Applications
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl (4-nitrophenyl) carbonate involves the activation of the carbonate ester linkage, which facilitates nucleophilic attack by various reagents. The nitrophenyl group acts as a good leaving group, making the compound highly reactive in substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but lacks the 2,2-dimethylpropyl group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
4-Nitrophenyl acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s ability to form stable intermediates during reactions enhances its utility in organic synthesis .
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2,2-dimethylpropyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)8-17-11(14)18-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3 |
InChI Key |
RLLRANFLNUTCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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